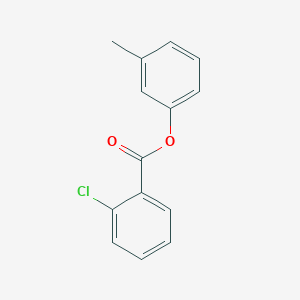![molecular formula C13H18O4S B285986 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B285986.png)
2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid
Descripción general
Descripción
2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid, also known as DMSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSA is a derivative of the amino acid methionine and has been synthesized using various methods.
Mecanismo De Acción
2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid acts as a chelating agent, binding to heavy metals and facilitating their excretion from the body. 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and induce apoptosis in cancer cells. In Alzheimer's disease research, 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid has been shown to inhibit the aggregation of beta-amyloid proteins, which are believed to contribute to the development of the disease.
Biochemical and Physiological Effects:
2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid has been shown to have both biochemical and physiological effects. Biochemically, 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid chelates heavy metals and inhibits the activity of certain enzymes involved in cancer cell growth. Physiologically, 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid has been shown to reduce the levels of heavy metals in the body and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid in lab experiments is its ability to chelate heavy metals, which can be useful in studying heavy metal toxicity and its effects on the body. However, 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid can also have limitations in lab experiments, as its effectiveness may vary depending on the type and concentration of heavy metal being studied.
Direcciones Futuras
There are many potential future directions for research on 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid. One area of interest is the use of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the effectiveness of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid in treating various types of cancer. Finally, there is a need for more studies on the safety and potential side effects of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid, particularly in human subjects.
In conclusion, 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to chelate heavy metals and inhibit tumor growth make it a promising candidate for the treatment of heavy metal toxicity and cancer. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid can be synthesized using various methods, including the reaction of 3,5-dimethoxythiophenol with 3-methyl-2-butanone in the presence of sodium borohydride. Another method involves the reaction of 3,5-dimethoxyphenylthiol with 3-methyl-2-butanone in the presence of sodium hydride. The yield of 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid using these methods ranges from 50-70%.
Aplicaciones Científicas De Investigación
2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid has been extensively studied for its potential therapeutic applications, including its role in the treatment of heavy metal toxicity, cancer, and neurological disorders. 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid has been shown to chelate heavy metals such as lead, mercury, and arsenic, and can be used to treat heavy metal toxicity. In cancer research, 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(3,5-dimethoxyphenyl)sulfanyl-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4S/c1-8(2)12(13(14)15)18-11-6-9(16-3)5-10(7-11)17-4/h5-8,12H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDRPTLYFCQFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)SC1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224678 | |
| Record name | 2-[(3,5-Dimethoxyphenyl)thio]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887585-79-7 | |
| Record name | 2-[(3,5-Dimethoxyphenyl)thio]-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887585-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,5-Dimethoxyphenyl)thio]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)




![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)

![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)